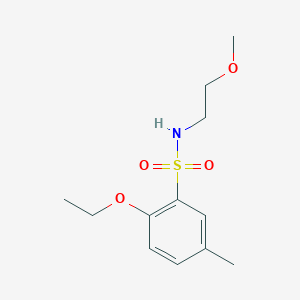
4-ethoxy-2,5-dimethyl-N-pyridin-3-ylbenzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-ethoxy-2,5-dimethyl-N-pyridin-3-ylbenzenesulfonamide, also known as EDPB, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in drug discovery and development. EDPB belongs to the class of sulfonamide compounds, which are widely used in medicinal chemistry as inhibitors of enzymes and receptors.
Mecanismo De Acción
The mechanism of action of 4-ethoxy-2,5-dimethyl-N-pyridin-3-ylbenzenesulfonamide involves the binding of the compound to the active site of the target enzyme or receptor, leading to the inhibition of its activity. 4-ethoxy-2,5-dimethyl-N-pyridin-3-ylbenzenesulfonamide acts as a competitive inhibitor, meaning that it competes with the substrate for the binding site. This results in a decrease in the rate of the enzymatic reaction or the receptor-mediated signaling pathway.
Biochemical and Physiological Effects:
4-ethoxy-2,5-dimethyl-N-pyridin-3-ylbenzenesulfonamide has been shown to have several biochemical and physiological effects, depending on the target enzyme or receptor. For example, the inhibition of carbonic anhydrase II by 4-ethoxy-2,5-dimethyl-N-pyridin-3-ylbenzenesulfonamide leads to a decrease in the production of bicarbonate ions, which are essential for acid-base balance in the body. The inhibition of the dopamine D4 receptor by 4-ethoxy-2,5-dimethyl-N-pyridin-3-ylbenzenesulfonamide leads to a decrease in the activity of the dopaminergic system, which is involved in the regulation of mood, motivation, and reward.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-ethoxy-2,5-dimethyl-N-pyridin-3-ylbenzenesulfonamide has several advantages as a tool compound for lab experiments. It is relatively easy to synthesize and purify, and its inhibitory activity is well-characterized. However, 4-ethoxy-2,5-dimethyl-N-pyridin-3-ylbenzenesulfonamide also has some limitations. Its potency and selectivity for different enzymes and receptors vary, and it may exhibit off-target effects. Therefore, careful optimization of the experimental conditions and controls is necessary to ensure the validity and reproducibility of the results.
Direcciones Futuras
There are several future directions for the research on 4-ethoxy-2,5-dimethyl-N-pyridin-3-ylbenzenesulfonamide. One potential application is in the development of novel anticancer agents. Carbonic anhydrase II has been shown to be overexpressed in several types of cancer, and its inhibition by 4-ethoxy-2,5-dimethyl-N-pyridin-3-ylbenzenesulfonamide may lead to the suppression of tumor growth. Another potential application is in the treatment of neurological disorders, such as schizophrenia and bipolar disorder, which are associated with the dysfunction of the dopaminergic system. The development of more potent and selective 4-ethoxy-2,5-dimethyl-N-pyridin-3-ylbenzenesulfonamide derivatives may also enhance its utility as a tool compound for studying the structure and function of enzymes and receptors.
Métodos De Síntesis
The synthesis of 4-ethoxy-2,5-dimethyl-N-pyridin-3-ylbenzenesulfonamide involves several steps, starting from the reaction of 4-nitrobenzenesulfonyl chloride with 3-pyridylamine to form 4-nitrobenzenesulfonamide. The nitro group is then reduced to an amino group, followed by the reaction with ethyl iodide and dimethylamine to produce 4-ethoxy-2,5-dimethyl-N-pyridin-3-ylbenzenesulfonamide. The overall yield of this synthesis method is around 50%.
Aplicaciones Científicas De Investigación
4-ethoxy-2,5-dimethyl-N-pyridin-3-ylbenzenesulfonamide has been extensively studied for its potential applications in drug discovery. It has been shown to inhibit the activity of several enzymes and receptors, including carbonic anhydrase, carbonic anhydrase II, and the dopamine D4 receptor. These enzymes and receptors are involved in various physiological and pathological processes, such as cancer, neurological disorders, and diabetes.
Propiedades
Fórmula molecular |
C15H18N2O3S |
|---|---|
Peso molecular |
306.4 g/mol |
Nombre IUPAC |
4-ethoxy-2,5-dimethyl-N-pyridin-3-ylbenzenesulfonamide |
InChI |
InChI=1S/C15H18N2O3S/c1-4-20-14-8-12(3)15(9-11(14)2)21(18,19)17-13-6-5-7-16-10-13/h5-10,17H,4H2,1-3H3 |
Clave InChI |
AYASDTGXYLETCX-UHFFFAOYSA-N |
SMILES |
CCOC1=C(C=C(C(=C1)C)S(=O)(=O)NC2=CN=CC=C2)C |
SMILES canónico |
CCOC1=C(C=C(C(=C1)C)S(=O)(=O)NC2=CN=CC=C2)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1-[(2,4-dimethylphenyl)sulfonyl]-1H-imidazole](/img/structure/B245524.png)
![Ethyl 1-[(2,5-dimethoxy-4-methylphenyl)sulfonyl]-4-piperidinecarboxylate](/img/structure/B245526.png)





![Ethyl 4-[(2,5-dichloro-4-ethoxyphenyl)sulfonyl]-1-piperazinecarboxylate](/img/structure/B245540.png)

![1-(2,3-Dimethylphenyl)-4-[(3-ethoxy-4-fluorophenyl)sulfonyl]piperazine](/img/structure/B245564.png)

![1-[(2-ethoxy-5-methylphenyl)sulfonyl]-5,6-dimethyl-1H-benzimidazole](/img/structure/B245573.png)
